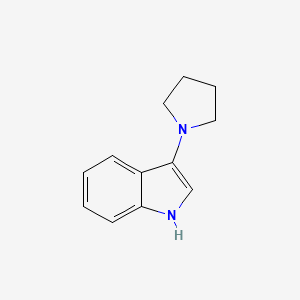

3-pyrrolidine-yl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

3-pyrrolidin-1-yl-1H-indole |

InChI |

InChI=1S/C12H14N2/c1-2-6-11-10(5-1)12(9-13-11)14-7-3-4-8-14/h1-2,5-6,9,13H,3-4,7-8H2 |

InChI Key |

GVAJESSAMRKOKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3 Pyrrolidine Yl 1h Indole and Its Core Derivatives

Strategic Approaches to Indole (B1671886) C3-Alkylation for Pyrrolidine (B122466) Annulation

The functionalization of the C3 position of the indole nucleus is a primary strategy for introducing the pyrrolidine ring. This often involves the direct alkylation of indoles with suitable precursors that can subsequently be cyclized to form the five-membered nitrogen-containing ring.

Recent advancements have focused on transition-metal-catalyzed C3-alkylation of indoles using alcohols through the "borrowing hydrogen" methodology. This atom-economical approach avoids the use of environmentally harmful alkylating agents, producing water as the main byproduct. For instance, an efficient method for the nickel-catalyzed C3-alkylation of indoles with a variety of alcohols has been developed. This transformation uses an air and moisture-stable binuclear nickel complex and is applicable to a broad range of primary and secondary benzylic and aliphatic alcohols. Similarly, iridium-catalyzed reactions enable the regio-selective C3-alkylation of indolines with alcohols in an aqueous medium. This process involves a tandem dehydrogenation of the indoline and the alcohol, followed by alkylation.

The aza-alkylation at the C3 position of indole is another key method, introducing an aminomethyl group which is a precursor for the pyrrolidine ring. This reaction typically involves three components: an indole, an aldehyde, and an amine, with the reactive iminium species being generated catalytically.

Multicomponent Reaction Paradigms in Pyrroloindole Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools for the rapid assembly of complex molecules like pyrroloindoles from simple starting materials in a single step. These reactions offer high atom- and step-economy, making them highly efficient for creating molecular diversity. MCRs provide an attractive pathway to pyrrole and indole derivatives, which are crucial in medicinal chemistry.

One notable MCR involves the reaction of an indole, formaldehyde, and an amine hydrochloride to directly yield tetrahydrocarboline structures, which are related to the pyrroloindole core. Another example is the three-component reaction between primary amines, alkyl propiolates, and diethyl oxalate to produce substituted pyrrole derivatives.

1,3-Dipolar Cycloaddition Reactions for Pyrroloindole Construction

The 1,3-dipolar cycloaddition is a highly effective and widely used method for constructing five-membered heterocyclic rings, including the pyrrolidine core of pyrroloindoles. This reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, typically an alkene or alkyne, to form the heterocyclic ring.

This strategy has proven to be one of the most straightforward pathways for building complex nitrogen-containing skeletons, particularly spirooxindole-pyrrolidines. Azomethine ylides are commonly generated in situ from the decarboxylative condensation of α-amino acids with isatins. These ylides then react with various dipolarophiles to yield the desired pyrrolidinyl-spirooxindole structures. The versatility of this reaction allows for the use of a wide range of isatins, α-amino acids, and dipolarophiles, leading to a diverse library of functionalized products.

Table 1: Examples of 1,3-Dipolar Cycloaddition for Pyrrolidinyl Spirooxindole Synthesis

| Dipole Precursors | Dipolarophile | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Isatin, Sarcosine | Maleimide | N-fused Pyrrolidinyl Spirooxindole | 76-95 | 17:1 to >99:1 |

| Isatin, L-proline | Dimethyl Acetylenedicarboxylate | Dihydrospiro[indoline-3,2'-pyrrole] | Moderate to Good | High |

| Isatin, Benzylamine | Dimethyl Acetylenedicarboxylate | Functionalized Dihydrospiro[indoline-3,2'-pyrrole] | Moderate to Good | High |

This table is a representation of typical yields and selectivities reported in the literature.

Regioselective and Stereoselective Control in Cycloaddition Pathways

Achieving high levels of regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules like 3-pyrrolidinyl-1H-indole derivatives. In 1,3-dipolar cycloadditions, the substitution patterns on both the dipole and the dipolarophile can significantly influence the outcome of the reaction.

The choice of dipolarophile has been shown to control the regioselectivity of the cycloaddition, allowing for a switchable and divergent synthesis of different N-fused pyrrolidinyl spirooxindole scaffolds. For instance, using different 1,4-enedione derivatives as dipolarophiles can direct the reaction towards specific regioisomers. The stereochemistry of the final product is often controlled by the concerted nature of the [3+2] cycloaddition, with the steric effects of the substituents playing a key role. Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), help to understand and predict the electronic factors that govern the regio- and stereoselectivity of these reactions. Organocatalysis has also been employed to achieve high stereocontrol, leading to the formation of products with multiple contiguous stereocenters in high enantiomeric excess (ee) and diastereomeric ratios (dr).

Intramolecular Cyclization and Amination Pathways for Pyrrolidine Ring Formation

Intramolecular reactions provide a powerful strategy for forming the pyrrolidine ring fused to the indole core. These methods often involve the cyclization of a pre-functionalized indole precursor.

A notable approach is the intramolecular C(sp³)–H amination of organic azides, which can be catalyzed by engineered enzymes like cytochrome P411 variants. This biocatalytic method allows for the construction of chiral pyrrolidines and indolines through the insertion of alkyl or aryl nitrenes into C-H bonds. Another strategy involves the intramolecular electrophilic cyclization of N-aryl or N-methylalkynylamides, promoted by reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA), to form the pyrrolidinone skeleton. Additionally, intramolecular hydroamination followed by cycloisomerization of ortho-alkynylanilines, often assisted by microwave irradiation, can efficiently produce the indole ring system with a fused pyrrolidine.

Catalytic Systems in Pyrroloindole Synthesis

Catalysis plays a pivotal role in modern synthetic strategies for pyrroloindoles, enabling efficient and selective transformations under mild conditions. Both transition metal catalysts and biocatalysts have been successfully employed.

Engineered cytochrome P450 enzymes have been used for new-to-nature intramolecular C(sp³)–H amination reactions to synthesize chiral pyrrolidines from azide precursors. These biocatalytic systems can achieve high efficiency and selectivity (up to 74% yield and 99:1 er). In transition metal catalysis, various metals including palladium, nickel, iridium, and rhodium have been utilized for different key bond-forming steps.

Palladium-Catalyzed Reactions for Pyrrolidine Formation

Palladium catalysts are particularly versatile and have been extensively used in the synthesis of indole and pyrrolidine derivatives. Palladium-catalyzed reactions can be categorized into several types, including the cyclization of alkynes and alkenes, and cyclizations via N-arylation or N-vinylation.

One elegant strategy involves a palladium(II)-catalyzed enantio- and diastereoselective synthesis of pyrrolidine derivatives. This process is initiated by an intramolecular nucleopalladation of a tethered amine onto an alkene, which forms the pyrrolidine ring and a quinone methide intermediate. This intermediate is then trapped by an intermolecular nucleophile, such as an indole, to afford complex products with high selectivity. Palladium catalysis is also effective for stereospecific N-vinylation of indoles and pyrroles using vinyl triflates, providing a route to N-vinyl azaheterocycles. Furthermore, tandem reactions involving Sonogashira cross-coupling followed by intramolecular C-N bond formation, all under palladium catalysis, can be used to construct 2-substituted indoles from terminal alkynes and N-tosyl-2-iodoanilines.

Table 2: Palladium-Catalyzed Synthesis of Pyrrolidine Derivatives

| Reaction Type | Substrates | Catalyst System | Product Feature | Selectivity |

|---|---|---|---|---|

| Alkene Difunctionalization | ortho-Vinyl Phenol with tethered amine, Indole nucleophile | Pd(CH₃CN)₂Cl₂, CuCl, PrQuinox | Complex pyrrolidine with indole substituent | High enantio- and diastereoselectivity |

| N-Vinylation | Pyrrole/Indole, Vinyl triflate | Pd₂(dba)₃, Ligand (e.g., Xantphos) | N-Vinyl azaheterocycle | Stereospecific |

| Tandem Coupling/Cyclization | 2-N-unprotected-2-alkynylanilines, Electron-poor alkenes | PdCl₂ or Pd(OAc)₂/LiCl | 2,3-disubstituted indoles | Catalyst-dependent product formation |

This table summarizes key features of different palladium-catalyzed reactions from the literature.

Acid-Catalyzed Methods for Pyrroloindole Ring Closure

Acid-catalyzed reactions are a cornerstone in the synthesis of the pyrroloindole nucleus, primarily through intramolecular cyclization pathways. These methods often involve the formation of an iminium ion intermediate, which then undergoes electrophilic attack on the electron-rich indole ring to forge the new pyrrolidine ring.

A prominent example of acid-catalyzed cyclization is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgarkat-usa.org The reaction proceeds through the formation of an iminium ion, which is then attacked by the C2 position of the indole nucleus to form a spirocyclic intermediate. A subsequent rearrangement leads to the formation of the tetrahydro-β-carboline ring system, which is structurally related to the 3-pyrrolidinyl-1H-indole core. While the classic Pictet-Spengler reaction typically yields a six-membered ring, variations of this reaction and related intramolecular cyclizations of tryptamine derivatives are key to forming the five-membered pyrrolidine ring fused to the indole. nih.gov

The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and trifluoroacetic acid to Lewis acids. wikipedia.orgnih.gov For instance, Brønsted acid-catalyzed tandem cyclizations of tryptamine-ynamides have been shown to produce complex pyrrolo[2,3-d]carbazole derivatives, showcasing the power of acid catalysis in constructing intricate fused indole systems. nih.gov Similarly, Lewis acid-catalyzed alkylation of tryptamines with electrophiles like trichloroacetimidates can lead to the formation of pyrroloindolines. nih.gov

The reaction conditions for these acid-catalyzed cyclizations are often mild, though some substrates may require heating. The yields can be influenced by the nature of the substituents on both the indole and the side chain.

Convergent and Divergent Synthetic Strategies for Diverse Pyrroloindole Analogues

The generation of libraries of structurally diverse pyrroloindole analogues for drug discovery and other applications often employs convergent or divergent synthetic strategies. These approaches allow for the efficient creation of multiple derivatives from common intermediates.

Convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages of the sequence. For the synthesis of complex dimeric indole alkaloids, which may contain the 3-pyrrolidinyl-1H-indole motif, convergent strategies are indispensable. nih.gov This approach allows for the late-stage connection of two highly functionalized units, which can be challenging due to issues of chemoselectivity and steric hindrance. nih.gov

Divergent synthesis , in contrast, starts from a common core structure, such as 3-pyrrolidinyl-1H-indole, which is then elaborated through a series of reactions to produce a wide range of analogues. This strategy is particularly powerful for exploring the structure-activity relationships of a given pharmacophore. For example, a temperature-controlled divergent synthesis has been developed for pyrrolo[1,2-a]indole derivatives, where the reaction conditions dictate the final product. ucl.ac.uk This highlights how a single set of starting materials can be guided towards different molecular architectures. The development of new biomimetic divergent branching points has also been a key strategy in generating diverse libraries of monoterpene indole alkaloids. nih.gov

These strategies often rely on robust and versatile chemical transformations that allow for the introduction of various functional groups at different positions of the 3-pyrrolidinyl-1H-indole scaffold.

Advanced Synthetic Techniques and Methodologies (e.g., Microwave-Assisted Synthesis)

To enhance the efficiency and sustainability of synthetic routes to 3-pyrrolidinyl-1H-indole and its derivatives, advanced techniques such as microwave-assisted synthesis have been increasingly adopted. Microwave irradiation can dramatically reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. nih.gov

Microwave-assisted organic synthesis (MAOS) has been successfully applied to various steps in the synthesis of indoles and related heterocycles. nih.gov This includes classical indole syntheses like the Fischer, Madelung, and Bischler-Mohlau reactions, as well as metal-mediated cyclizations. nih.gov For instance, the microwave-assisted cycloisomerization of 2-alkynylanilines in water has been shown to be an efficient method for preparing substituted indoles without the need for a metal catalyst. In some cases, the addition of catalytic amounts of salts like KCl or the use of weak organic bases such as pyrrolidine can significantly accelerate the reaction.

The application of microwave heating has also been beneficial in the synthesis of pyrrolidine-fused compounds. For example, a microwave-assisted approach for the synthesis of spiro[indoline-3,2′-pyrrolidin]-2-ones via 1,3-dipolar cycloaddition reactions has been reported to provide higher yields in shorter reaction times compared to conventional methods. mdpi.com In one study, the reaction time was reduced from 120 minutes under reflux to just 5 minutes using microwave irradiation, with an increase in yield from 86% to a higher percentage. mdpi.com

The following table summarizes representative examples of microwave-assisted reactions relevant to the synthesis of the 3-pyrrolidinyl-1H-indole core and its precursors.

| Reaction Type | Substrates | Conditions | Time | Yield | Reference |

| Cycloisomerization | 2-Ethynylaniline | Water, Pyrrolidine (2 equiv), 200 °C | 15 min | 90% | |

| 1,3-Dipolar Cycloaddition | Isatin, Chalcone, L-proline | MeOH, 80 °C | 5 min | >86% | mdpi.com |

| N-alkylation & Click Reaction | Tetrahydro-1H-carbazoles, Aromatic azides | DMF/H₂O, CuSO₄, Sodium ascorbate | - | 72-96% | nih.gov |

These examples demonstrate the significant advantages of microwave-assisted synthesis in terms of efficiency and yield, making it a valuable tool for the rapid generation of 3-pyrrolidinyl-1H-indole derivatives.

Chemical Transformations and Derivatization Strategies of the 3 Pyrrolidine Yl 1h Indole Core

Functionalization of the Pyrrolidine (B122466) Moiety

The pyrrolidine ring offers a versatile handle for chemical modification, allowing for the introduction of a wide array of substituents that can influence a molecule's interaction with biological targets.

The secondary amine of the pyrrolidine ring is a prime site for functionalization through N-alkylation and N-acylation reactions. These transformations are fundamental in expanding the chemical space of 3-pyrrolidine-yl-1H-indole derivatives.

N-Alkylation: The introduction of alkyl groups to the pyrrolidine nitrogen can be achieved using various alkylating agents such as alkyl halides. This modification can significantly impact a compound's basicity, lipophilicity, and steric profile, which in turn can modulate its binding affinity and selectivity for specific receptors. For instance, the N-alkylation of indoles can be catalyzed by cooperative rhodium and chiral phosphoric acid for enantioselective outcomes. nih.gov The reaction tolerates a range of diazoacetates, highlighting its versatility. nih.gov In some cases, N-methylimidazole has been shown to be an effective catalyst for aza-Michael reactions, leading to N-heterocyclic derivatives. organic-chemistry.org

N-Acylation: Acylation of the pyrrolidine nitrogen introduces an amide functionality, which can act as a hydrogen bond donor or acceptor, influencing molecular interactions. Acyl chlorides are common reagents for this transformation. A chemoselective N-acylation of indoles has been developed using thioesters as a stable acyl source, offering good functional group tolerance. nih.gov This method has proven effective for producing a variety of indoleamides. nih.gov

A summary of representative N-alkylation and N-acylation reactions is presented in the interactive table below.

| Reaction Type | Reagent | Catalyst/Conditions | Product Type | Ref. |

| N-Alkylation | Alkyl Halide | Base (e.g., K2CO3) | N-Alkyl-pyrrolidinyl-indole | organic-chemistry.org |

| N-Alkylation | Diazoacetate | Rhodium/Chiral Phosphoric Acid | Chiral N-Alkyl-indole | nih.gov |

| N-Acylation | Acyl Chloride | Base | N-Acyl-pyrrolidinyl-indole | |

| N-Acylation | Thioester | Cs2CO3, Xylene, 140°C | N-Acyl-indole | nih.gov |

Beyond functionalization of the nitrogen atom, the carbon framework of the pyrrolidine ring itself can be modified. Substitution on the pyrrolidine ring can introduce new chiral centers and functional groups that can fine-tune the pharmacological properties of the molecule. For example, substitution with methylbenzylamine groups on the pyrrolidine ring of certain 3-[2-(pyrrolidin-1-yl)ethyl]indoles has resulted in compounds with nanomolar affinity for the h5-HT1D receptor. acs.org

Substituent Effects on Indole (B1671886) Nitrogen (N1) Derivatization

The derivatization of the indole nitrogen (N1) is another critical strategy for modifying the properties of this compound compounds. The electronic nature of substituents on both the indole and pyrrolidine rings can influence the reactivity of the N1 position.

Electron-withdrawing groups on the indole ring can increase the acidity of the N-H proton, facilitating deprotonation and subsequent alkylation or acylation. Conversely, electron-donating groups can decrease the acidity, potentially requiring stronger bases or more reactive electrophiles for derivatization. The presence of the pyrrolidinyl group at the C3 position, being an electron-donating group, generally increases the electron density of the indole ring, which can affect the regioselectivity of further substitutions.

Studies on related indole systems have shown that the introduction of electron-withdrawing substituents on the indole ring can increase the rate of certain metabolic reactions. nih.gov While this study focused on 3-(indol-1-yl)-1,2-benzisoxazoles, the principles of substituent effects on the electronic properties of the indole ring are broadly applicable.

Electrophilic Substitution Patterns on the Indole Ring

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. bhu.ac.in The preferred site for electrophilic attack on the indole ring is the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. bhu.ac.inwikipedia.org However, in the this compound core, the C3 position is already substituted.

Consequently, electrophilic substitution will generally occur at other positions on the indole ring. After C3, the next most reactive position is typically C2, followed by positions on the benzene (B151609) ring, with C5 and C7 being common sites of substitution. wikipedia.org When C3 is blocked, electrophilic attack can be directed to the C2 position. If both C2 and C3 are substituted, the electrophile will attack the benzene portion of the ring, often at the C5 or C6 position. bhu.ac.in

Common electrophilic substitution reactions for indoles include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). quimicaorganica.org

Nitration: Typically carried out with nitric acid in acetic anhydride. quimicaorganica.org

Sulfonation: Often performed using a sulfur trioxide-pyridine complex. quimicaorganica.org

Friedel-Crafts Acylation: For example, the reaction of 5-bromoindole (B119039) with N-benzyloxycarbonyl prolyl chloride in the presence of aluminum trichloride (B1173362) leads to acylation at the C3 position, which is relevant for the synthesis of precursors to 3-pyrrolidinyl indoles. chemicalbook.com

The table below summarizes the typical regioselectivity of electrophilic substitution on the indole ring when the C3 position is occupied.

| Reagent/Reaction | Position of Substitution (when C3 is occupied) | Product | Ref. |

| NBS/NCS | C2, C5, or C6 | Halogenated indole | bhu.ac.inquimicaorganica.org |

| HNO3/Ac2O | C5 or C6 | Nitro-indole | quimicaorganica.org |

| SO3-Pyridine | C5 | Indole-5-sulfonic acid | quimicaorganica.org |

| Acyl Chloride/Lewis Acid | C2 or Benzene Ring | Acylated indole | chemicalbook.com |

Cross-Coupling Reactions for Pyrroloindole Analogues (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex molecules, including analogues of this compound. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly valuable for forming carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. researchgate.net It is widely used to introduce aryl or heteroaryl substituents onto the indole core. For instance, bromo-substituted indoles can be coupled with various boronic acids to generate a diverse library of analogues. researchgate.netnih.gov The Suzuki-Miyaura coupling has been successfully applied to unprotected nitrogen-rich heterocycles, including indoles, under mild conditions. nih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide or triflate, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This method is instrumental for introducing amino groups or for constructing N-aryl indole derivatives. nih.gov The development of specialized ligands has expanded the scope of this reaction to include a wide range of amines and aryl halides. wikipedia.org The Buchwald-Hartwig amination has been used in the synthesis of 7-chloro-2-(pyrrolidin-3-yl)-1H-indole from 7-chloro-2-bromoindole and pyrrolidin-3-amine. vulcanchem.com

The following table provides an overview of these cross-coupling reactions in the context of indole derivatization.

| Reaction Name | Reactants | Catalyst System | Bond Formed | Product Type | Ref. |

| Suzuki-Miyaura | Halo-indole + Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh3)4), Base | C-C | Aryl/Heteroaryl-substituted indole | researchgate.netnih.govnih.gov |

| Buchwald-Hartwig | Halo-indole + Amine | Pd catalyst, Ligand, Base | C-N | N-Aryl/Alkyl-indole or Amino-indole | nih.govwikipedia.orgorganic-chemistry.orgvulcanchem.com |

Ring-Opening and Rearrangement Reactions of Pyrrolidine Systems in Pyrroloindoles

While the this compound core is generally stable, the pyrrolidine ring can undergo ring-opening and rearrangement reactions under specific conditions, leading to novel heterocyclic scaffolds.

For example, spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-ones, which contain a pyrrolidine ring spiro-fused to an oxindole (B195798), have been reported to undergo a reversible ring-opening retro-Mannich reaction. acs.org This can lead to epimerization at the chiral centers of the pyrrolidine ring. acs.orgresearchgate.net While this is a spirocyclic system, the principles of pyrrolidine ring instability under certain conditions are relevant.

More recently, a photo-promoted ring contraction of pyridines has been developed to synthesize pyrrolidine derivatives, showcasing a novel approach to forming the pyrrolidine ring itself. nih.govnih.gov In the context of pyrroloindoles, temperature-dependent cascade reactions of tryptamines with propargylic alcohols can lead to the formation of pyrrolo[1,2-a]indoles through a process involving pyrrolidine ring opening followed by intramolecular cyclization. acs.org These types of transformations highlight the potential for skeletal diversification of the pyrroloindole core.

Advanced Spectroscopic and Structural Elucidation of 3 Pyrrolidine Yl 1h Indole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H and ¹³C NMR spectra offer precise information regarding the electronic environment of each proton and carbon atom in a molecule. In the case of 3-pyrrolidine-yl-1H-indole analogues, these spectra are critical for confirming the successful synthesis and substitution pattern.

For the analogue 3-(1-Methyl pyrrolidin-3-yl)-1H-indole, ¹H NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃) provides a distinct set of signals that confirm its structure. asianpubs.org The indole (B1671886) protons appear in the aromatic region (δ 7.10-7.78 ppm), while the protons of the pyrrolidine (B122466) ring and its N-methyl group are found in the aliphatic region. asianpubs.org The indole N-H proton typically appears as a broad singlet at a downfield chemical shift. asianpubs.org

A detailed assignment of the proton signals for 3-(1-Methyl pyrrolidin-3-yl)-1H-indole is presented below. asianpubs.org

¹H NMR Spectroscopic Data for 3-(1-Methyl pyrrolidin-3-yl)-1H-indole

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|

| Indole Aromatic H | 7.68-7.72 | d, J = 8.04 Hz |

| Indole Aromatic H | 7.39-7.41 | m |

| Indole Aromatic H | 7.21-7.25 | m |

| Indole Aromatic H | 7.10-7.13 | m |

| Indole C2-H | 7.77-7.78 | m |

| Pyrrolidine CH | 3.56-3.61 | m |

| Pyrrolidine CH₂ | 3.10-3.15 | m |

| Pyrrolidine CH₂ | 2.82-2.86 | m |

| Pyrrolidine CH₂ | 2.60-2.65 | m |

| Pyrrolidine CH₂ | 2.52-2.57 | m |

| Pyrrolidine CH₂ | 2.37-2.40 | m |

| Pyrrolidine CH₂ | 1.94-1.98 | m |

Data obtained in CDCl₃ at 400 MHz. asianpubs.org

¹³C NMR spectroscopy complements the ¹H NMR data. The indole ring carbons typically resonate between δ 100-140 ppm, while the saturated carbons of the pyrrolidine ring appear at higher field (upfield). researchgate.net The chemical shifts of the pyrrolidine carbons are sensitive to the substituent on the nitrogen atom. ipb.pt For the parent pyrrolidine, the two carbons would appear at distinct chemical shifts due to the molecule's symmetry. ipb.pt

While 1D NMR spectra identify the types and electronic environments of protons and carbons, 2D NMR techniques are indispensable for establishing the connectivity between atoms. emerypharma.com

Correlation Spectroscopy (COSY) : The ¹H-¹H COSY experiment identifies protons that are spin-coupled, typically those on adjacent carbon atoms. cam.ac.uk For this compound, a COSY spectrum would show correlations between the adjacent protons on the pyrrolidine ring, confirming their sequence. rsc.orgnih.gov It would also reveal couplings between the protons on the benzene (B151609) portion of the indole ring. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. ipb.pt This technique is crucial for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal at δ 2.42 ppm in the N-methyl analogue would correlate with the N-CH₃ carbon signal, confirming its assignment. asianpubs.org

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. researchgate.net This is particularly useful for identifying quaternary carbons (which have no attached protons) and for connecting different fragments of the molecule. An HMBC spectrum would show a correlation from the C3-proton of the pyrrolidine ring to the C3 carbon of the indole ring, confirming the point of attachment between the two ring systems. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nih.gov

The IR spectrum of 3-(1-Methyl pyrrolidin-3-yl)-1H-indole shows characteristic absorption bands that confirm its key structural features. asianpubs.org

Characteristic IR Absorption Bands for 3-(1-Methyl pyrrolidin-3-yl)-1H-indole

| Frequency (νmax, cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3409 | N-H Stretch | Indole N-H |

| 2940 | C-H Stretch (aliphatic) | Pyrrolidine & N-CH₃ |

| 1452 | C=C Stretch (aromatic) | Indole Ring |

Data recorded from KBr disc. asianpubs.org

The prominent peak at 3409 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring. asianpubs.org The absorption at 2940 cm⁻¹ corresponds to the C-H stretching of the saturated pyrrolidine ring and the methyl group. asianpubs.org Aromatic C=C stretching within the indole ring is observed around 1452 cm⁻¹, and the band at 737 cm⁻¹ is indicative of out-of-plane C-H bending in the substituted benzene ring. asianpubs.org For the parent compound, this compound, an additional N-H stretching band for the secondary amine of the pyrrolidine ring would be expected, typically in the 3300-3500 cm⁻¹ region, though it may overlap with the indole N-H stretch.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

For 3-(1-Methyl pyrrolidin-3-yl)-1H-indole (molecular weight: 200.29 g/mol ), electrospray ionization mass spectrometry (ESI-MS) shows a protonated molecular ion peak [M+H]⁺ at an m/z of 201. asianpubs.org This confirms the molecular mass of the synthesized compound. For the parent compound, this compound (molecular weight: 186.25 g/mol ), the expected [M+H]⁺ peak would be at m/z 187.12. uni.lu

Analysis of the fragmentation pattern provides further structural proof. A common fragmentation pathway for this class of compounds involves the cleavage of the bond between the indole and pyrrolidine rings. This would lead to the formation of characteristic fragment ions, such as the stable indolyl-methyl cation or the pyrrolidinyl cation, which can be observed in the mass spectrum.

Predicted Mass-to-Charge Ratios for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 187.12297 |

| [M+Na]⁺ | 209.10491 |

| [M+NH₄]⁺ | 204.14951 |

| [M+K]⁺ | 225.07885 |

Data predicted using computational methods. uni.lu

X-ray Crystallography for Absolute Stereochemical Determination and Solid-State Conformational Analysis

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. This technique is unparalleled for establishing absolute stereochemistry and analyzing solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. researchgate.net

X-ray analysis also elucidates the nature of intermolecular forces that stabilize the crystal lattice. In many indole derivatives, molecules are linked by N-H···O or N-H···N hydrogen bonds, often forming extensive three-dimensional networks. nih.gov These interactions are crucial for the packing of molecules in the solid state. For chiral analogues, X-ray crystallography is the gold standard for determining the absolute configuration (R or S) at the stereocenters. mdpi.com

Chromatographic Techniques for Purification and Analytical Purity Assessment

Chromatographic methods are indispensable for both the purification of synthesized compounds and the assessment of their analytical purity.

Flash Chromatography : This is a common and efficient technique for purifying reaction products on a preparative scale. For instance, 3-(1-Methyl pyrrolidin-3-yl)-1H-indole can be purified from a crude reaction mixture using flash chromatography on a silica (B1680970) gel column with an ethyl acetate/triethylamine (99:1) solvent system. asianpubs.org The choice of solvent system is optimized to achieve effective separation of the target compound from byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly sensitive analytical technique used to determine the purity of a compound. google.com A sample is injected into a column packed with a stationary phase, and a liquid mobile phase carries it through. The retention time is characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate). Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Purity levels exceeding 99% can be accurately determined. google.com For chiral compounds, specialized Chiral HPLC methods, using a chiral stationary phase, are employed to separate and quantify the individual enantiomers, which is critical for determining enantiomeric purity. amazonaws.com

Computational Chemistry and Theoretical Investigations of 3 Pyrrolidine Yl 1h Indole Systems

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to pyrroloindole systems to determine their most stable three-dimensional conformations (geometry optimization) and to analyze their electronic properties.

Researchers frequently employ the B3LYP functional for such calculations, which has proven effective in understanding the molecular stability of synthesized pyrroloindole compounds. researchgate.net For instance, DFT calculations have been used to analyze the tautomeric equilibrium between 3H-pyrrol-3-one intermediates and the aromatized 1H-pyrrol-3-ol forms in pyrroloindole synthesis. researchgate.net In a study on the complex pyrroloindole-containing natural product yatakemycin, DFT was used to identify two nearly isoenergetic, stable conformers in the gas phase. acs.org The calculations also helped to unambiguously assign a strong infrared (IR) band at 2852 cm⁻¹ to a specific O-H stretching vibration involved in a strong intramolecular hydrogen bond, a key structural feature. acs.org

The electronic properties of the pyrroloindole core have also been quantified. Quadrupole moment calculations for a pyrroloindole scaffold identified it as a more electron-rich aromatic system (Qzz = -22.7 B) compared to other common building blocks like 2,6-disubstituted naphthalene (B1677914) (DN) (Qzz = -15.1 B), highlighting its potential for specific electronic interactions. mdpi.com Furthermore, DFT calculations on fused bis-isatins derived from pyrroloindoles confirmed the quinoidal nature of the pyrroloindole dione (B5365651) units, providing insight into their electronic structure and photophysical properties. sci-hub.se

| Parameter | Method/Functional | Finding | Reference |

| Molecular Stability | DFT-B3LYP | Used to understand the stability of synthesized pyrrolo[2,3-f]indole (B14039485) derivatives. | researchgate.net |

| Tautomeric Equilibrium | DFT-B3LYP | Calculated the equilibrium from 3H-pyrrol-3-one to 1H-pyrrol-3-ol type rings. | researchgate.net |

| Quadrupole Moment (Qzz) | DFT | -22.7 B for a pyrroloindole core, indicating a highly electron-rich system. | mdpi.com |

| Electronic Transitions | TD-DFT | Interpreted the lowest-energy electronic transitions of the yatakemycin structure. | acs.org |

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Affinity Estimation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to study how pyrroloindole derivatives interact with biological targets, such as proteins and enzymes, and to estimate the strength of their binding (binding affinity).

These simulations have provided crucial insights into the potential mechanisms of action for various pyrroloindole-based compounds. For example, docking studies of novel spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one derivatives revealed their mode of binding to the MDM2 protein, an important target in cancer therapy. acs.orgacs.org The simulations showed how the spiro-pyrrolidinyl group and other substituents could be precisely positioned to form optimal hydrogen bonds and π–π interactions within the protein's binding pocket. acs.org In another study, pyrrolidinyl-carbazole derivatives were docked into the colchicine (B1669291) binding site of tubulin, rationalizing their observed antiproliferative activity. researchgate.net Similarly, docking studies proposed that certain 1H-indolyl derivatives act as inhibitors of cytochrome c peroxidase. nih.govmdpi.com These studies often identify key amino acid residues involved in the interaction, guiding further optimization of the ligand's structure.

| Ligand Class | Protein Target | Key Finding from Docking | Reference |

| Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one | MDM2 | Complex fused ring system is ideally suited to bind and interrupt the MDM2-p53 interaction. | acs.org |

| Pyrrolidinyl-carbazole derivatives | Tubulin (Colchicine site) | Lead compounds selectively occupy the colchicine binding site, explaining antiproliferative activity. | researchgate.net |

| 1H-Indolyl derivatives | Cytochrome c Peroxidase | Proposed a mechanism of action as promising inhibitors. | mdpi.com |

| Pyrroloindole derivatives | Oxidosqualene:lanosterol cyclase | Pyrroloindole showed a binding energy of -6.00 Kcal/mol, interacting with an aspartic acid residue. | semanticscholar.org |

| Indole (B1671886) derivative (MMINA) | NF-κB, STAT-3, COX-2, etc. | In silico docking data agreed with experimental findings on the inhibition of inflammatory pathways. | nih.gov |

Quantum Chemical Calculations for Reactivity Descriptors and Mechanistic Insights

Quantum chemical calculations, including but not limited to DFT, are employed to understand the fundamental reactivity of the 3-pyrrolidine-yl-1H-indole system and to elucidate complex reaction mechanisms. These calculations can predict sites of reactivity, transition state energies, and reaction pathways.

For instance, quantum chemistry has been used to support proposed mechanisms for the synthesis of highly substituted pyrrolo[1,2-a]indoles, confirming the plausibility of an established cascade approach. researchgate.netresearchgate.net In the reaction of nitrosoalkenes with indoles, quantum chemical calculations at the DFT level helped to analyze the reactivity pattern and confirmed that the reaction proceeds via a LUMO(heterodiene)-HOMO(dienophile) controlled cycloaddition. frontiersin.org Computational studies have also been instrumental in understanding the mechanism of rhodium-catalyzed C-H functionalization of indoles, proposing a Rh-ylide intermediate with oxocarbenium character. acs.org In another case, quantum calculations demonstrated that a cascade reaction to form pyrroloindolines is best described as a 5-endo dig cyclization, rather than an alternative 6π electrocyclization, and that an intramolecular hydrogen bond plays a key role in accelerating the reaction. scispace.com

Theoretical Studies of Regioselectivity and Diastereoselectivity in Pyrroloindole Synthesis

The synthesis of pyrroloindoles often involves the formation of multiple new stereocenters, making the control of regioselectivity (where on a molecule a reaction occurs) and diastereoselectivity (the relative stereochemistry of those centers) paramount. Theoretical studies are critical for understanding and predicting these outcomes.

DFT calculations have been used to examine the dearomative (3+2) annulation reactions between indoles and azaoxyallyl cations to form pyrroloindolines. acs.org These studies supported a stepwise reaction mechanism and revealed that the observed regiochemistry is a result of kinetic control; the transition state leading to the observed product was calculated to be 2.9 kcal/mol lower in energy than the one leading to the other regioisomer, even though the unobserved product is thermodynamically more stable. acs.org Similarly, in Lewis-acid promoted cascade reactions for synthesizing highly substituted pyrrolo[1,2-a]indoles, quantum chemistry calculations have supported the high regio- and diastereoselectivity observed experimentally. researchgate.netresearchgate.net Computational studies have also provided mechanistic insights into the enantioselective Friedel-Crafts reaction between indoles and aziridines, identifying noncovalent interactions and steric effects as pivotal for controlling the stereochemical outcome. researchgate.net

| Reaction Type | Theoretical Method | Key Insight | Reference |

| Dearomative (3+2) Annulation | DFT (B3LYP-D3) | Formation of the observed regioisomer is governed by kinetic control, not thermodynamic stability. | acs.org |

| Lewis-Acid Cascade Reaction | Quantum Chemistry | Calculations supported the experimentally observed high regio- and diastereoselectivity. | researchgate.net |

| Dearomative Indole-C3-Alkylation | Not specified | A NaOtBu/Et3B combination directs regioselective alkylation at the indole C3 position. | acs.orgresearchgate.net |

| Cu-Catalyzed Friedel-Crafts Reaction | DFT | Noncovalent interactions (C-H···π, π···π) and steric effects control the favorable transition state. | researchgate.net |

Conformational Analysis and Energy Minimization of Pyrroloindole Structures

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations a molecule can adopt, while energy minimization is the computational process of finding a structure at a local or global energy minimum.

For complex, rigid molecules like pyrroloindoles, these studies are crucial. The crystal structure of a spiro[indoline-3,2′-pyrrolidine] derivative revealed that the pyrrolidine (B122466) ring adopts a specific twist conformation. researchgate.net More in-depth computational studies, often combining experimental data with quantum chemical calculations, can map out the potential energy surface of a molecule. For example, a study on related imidazolidinone derivatives used quantum chemical methods to calculate the structures of different conformers. ethz.ch The calculations successfully predicted that the most stable computed conformer in the gas phase corresponded to the one observed in the crystal structure, although the energy differences were small (< 2 kcal/mol), suggesting the benzyl (B1604629) group is relatively free to rotate at ambient temperatures. ethz.ch Energy minimization is a standard first step in many computational protocols, such as preparing a ligand for molecular docking, to ensure a realistic and low-energy starting structure is used. semanticscholar.orgunilim.frnumberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. taylorandfrancis.com Once a robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

QSAR studies have been applied to various indole and pyrroloindole derivatives. srce.hr For instance, 2D-QSAR models have been developed for β-carboline derivatives (which contain an indole ring system) to identify key substituents responsible for cytotoxic activity, revealing that lipophilicity plays an important role. researchgate.net In another study, 2D-QSAR modeling was performed on a series of novel 1H-3-indolyl derivatives to predict their antioxidant activity, successfully guiding the selection of the most promising candidates for synthesis and in vitro testing. nih.govmdpi.com These models are built by calculating a set of molecular descriptors (numerical values that encode structural or physicochemical properties) for each molecule and then using statistical methods like Multiple Linear Regression (MLR) to correlate these descriptors with the observed activity. mdpi.comresearchgate.net The predictive power of these models is crucial for the rational design of new, more potent compounds. taylorandfrancis.comnih.gov

| Compound Class | Predicted Activity | Modeling Approach | Key Finding | Reference |

| β-Carboline derivatives | Cytotoxic activity | 2D-QSAR (MLR, PLS) | Lipophilicity is an important factor for activity. | researchgate.net |

| 1H-3-Indolyl derivatives | Antioxidant activity | 2D-QSAR | The model recommended the most promising members for synthesis and testing. | mdpi.com |

| Isatin derivatives | MAO-A inhibition | QSAR | Revealed the requirement of co-planar structures for selective inhibition. | rjpbcs.com |

| Indeno[1,2-b]indole derivatives | CK2 inhibition | QSAR | A model was developed and used to predict the activity of a different class of compounds. | nih.gov |

Mechanistic Investigations of Biological Activities Associated with 3 Pyrrolidine Yl 1h Indole Derivatives

Interaction Mechanisms with Serotonin (B10506) Receptors (e.g., 5-HT1A, D2, 5-HT2A, 5-HT6, 5-HT7)

Derivatives of 3-pyrrolidine-yl-1H-indole have been extensively investigated as ligands for various serotonin (5-HT) receptors, which are crucial in the regulation of mood, cognition, and other central nervous system functions. The interaction mechanisms are often nuanced, depending on the specific receptor subtype and the chemical features of the derivative.

For a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, the affinity for the 5-HT1A receptor is significantly influenced by the substitution pattern on the phenylpiperazine moiety. For instance, certain derivatives have demonstrated high affinity, with Ki values as low as 0.4 nM. mdpi.com Molecular docking studies have revealed that the primary anchoring point for these ligands within the 5-HT1A receptor is a salt bridge formed between the protonatable nitrogen atom of the ligand and the conserved aspartate residue, Asp3.32. nih.gov Furthermore, the indole (B1671886) moiety of these compounds penetrates deep into the receptor's hydrophobic pocket, engaging in interactions with key residues such as Trp6.48, Phe6.51, and Phe6.52. nih.gov In some cases, an additional hydrogen bond can form between the nitrogen of the indole ring and the side chain of Ser5.43, further stabilizing the ligand-receptor complex. nih.gov

The interaction with the D2 receptor appears to be governed by the 3-(1H-indol-3-yl)pyrrolidine-2,5-dione portion of the molecule. nih.gov One derivative with a methoxy (B1213986) substituent exhibited a notable affinity for the D2 receptor with a Ki of 13.0 nM. nih.gov This suggests that this core structure is a key determinant for D2 receptor binding.

Regarding the 5-HT2A receptor , 3-pyrrolidine-indole derivatives have been identified as agonists or partial agonists. nih.gov The fundamental interaction mechanism also involves the electrostatic interaction with the conserved Asp3.32 residue. nih.gov A distinguishing feature of the interaction with the 5-HT2A receptor is the formation of a hydrogen bond between the NH of the indole moiety and the side chain of Thr3.37. nih.gov

The binding of this compound derivatives to 5-HT6 and 5-HT7 receptors has also been explored. The 3-(1,2,3,6-tetrahydropyridin-4-ly)-1H-indole moiety has been identified as a critical structural feature for maintaining binding activity to these receptors. nih.gov In the case of spiro[indoline-3,3′-pyrrolidine] derivatives, docking analyses have shown that these compounds can bind within the orthosteric binding pocket of the 5-HT6 receptor. scispace.com

Table 1: Binding Affinities (Ki in nM) of Selected 3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives for Serotonin and Dopamine (B1211576) Receptors.

| Compound | 5-HT1A Receptor | D2 Receptor | SERT |

|---|---|---|---|

| Derivative with R=OCH3 (Compound 8) | - | 13.0 | 23.0 |

| Derivative with R=F (Compound 10) | 128.0 | - | - |

| Compound 4c | 1.3 | 182 | 64 |

| Compound 4d | 0.4 | - | - |

Serotonin Transporter (SERT) Binding and Inhibition Mechanisms

The serotonin transporter (SERT) is a primary target for many antidepressant medications, and this compound derivatives have been developed as potent inhibitors of this transporter. The mechanism of inhibition involves the binding of these molecules to SERT, thereby blocking the reuptake of serotonin from the synaptic cleft and increasing its availability.

In the series of 3-(1H-indol-3-yl)pyrrolidine-2,5-diones, the length of the linker between the core structure and other parts of the molecule is crucial for SERT binding, with a three-methylene linker being favorable. nih.gov Substitutions at the C5 position of the indole ring have also proven to be advantageous for enhancing SERT binding affinity. nih.gov One such derivative demonstrated a high affinity for SERT with a Ki value of 9.2 nM. nih.gov The general molecular mechanism of SERT inhibition by small molecules involves the inhibitor binding within the transporter, often stacking between aromatic amino acids of the extracellular gate, such as Tyr176 and Phe335, which is thought to prevent the closure of this gate. mdpi.com The protonated amine moiety of the inhibitors typically interacts with the negatively charged Asp98 in transmembrane domain 1. mdpi.com

Enzyme Inhibition Pathways

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition Mechanisms

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan metabolism. Its upregulation in the tumor microenvironment can lead to immune suppression. While various indole-containing compounds have been investigated as IDO1 inhibitors, specific mechanistic studies on derivatives of this compound are not extensively reported in the reviewed literature. Generally, IDO1 inhibitors can act competitively by binding to the active site and interacting with the heme cofactor. nih.gov Some inhibitors function by disturbing the ligand delivery tunnel, preventing access of oxygen and water to the active site, or by hindering the exchange of the substrate tryptophan with the product kynurenine. nih.gov

Aminoglycoside 6′-N-Acetyltransferase Type Ib Inhibition

Aminoglycoside 6′-N-acetyltransferase type Ib (AAC(6')-Ib) is an enzyme that confers resistance to aminoglycoside antibiotics in Gram-negative bacteria. Research in this area has identified inhibitors with a substituted pyrrolidine (B122466) pentamine scaffold. nih.govmdpi.com However, there is a lack of specific studies detailing the inhibition of AAC(6')-Ib by compounds based on the this compound core structure. The known inhibitors of this enzyme, which feature a pyrrolidine ring, suggest that this heterocyclic moiety can be a component of molecules that bind to the enzyme's active site. nih.govmdpi.com Molecular docking studies of these pyrrolidine pentamine inhibitors have indicated that they preferentially bind to the kanamycin (B1662678) C binding cavity of the enzyme. nih.gov

EGFR and BRAFV600E Inhibitory Mechanisms

Mutations in the epidermal growth factor receptor (EGFR) and the BRAF serine/threonine kinase are implicated in the progression of various cancers. A novel series of 5-chloro-indole-2-carboxylate derivatives has been developed as potent inhibitors of both EGFR and the BRAFV600E mutant. nih.gov Within this series, a compound bearing a p-pyrrolidin-1-yl substituent (compound 3b) was identified as one of the most active derivatives. nih.gov This compound exhibited potent inhibition of EGFR with an IC50 value of 74 nM, which is more potent than the reference drug erlotinib (B232) (IC50 = 80 nM). nih.gov The same compound also showed significant inhibitory activity against the mutant EGFRT790M, with an IC50 value of 8.6 nM, and displayed an 8-fold selectivity for the mutant over the wild-type EGFR. nih.gov These findings underscore the importance of the p-pyrrolidine substitution for potent and selective EGFR inhibition. nih.gov Furthermore, this class of compounds also demonstrated inhibitory activity against BRAFV600E, with the p-pyrrolidin-1-yl substituted derivative showing an IC50 of 39 nM. nih.gov Molecular docking studies suggest that these compounds have a high binding affinity and interact with the active sites of both EGFRT790M and BRAFV600E. nih.gov

Table 2: Inhibitory Activities (IC50 in nM) of a Selected 5-Chloro-indole-2-carboxylate Derivative (Compound 3b) with a p-pyrrolidin-1-yl Substituent.

| Enzyme Target | IC50 (nM) |

|---|---|

| EGFR | 74 |

| EGFRT790M | 8.6 |

| BRAFV600E | 39 |

Data sourced from a study on 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives. nih.gov

Molecular Basis of Protein-Protein Interaction Modulation (e.g., MDM2-p53 Interaction)

The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical target in cancer therapy. Spirooxindole derivatives, which incorporate a spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one scaffold, have emerged as potent inhibitors of this protein-protein interaction. nih.gov These compounds were designed to overcome the chemical instability (epimerization) observed in earlier generations of spirooxindole inhibitors. researchgate.net

The molecular mechanism of action involves the binding of these spiro-oxindole compounds to the p53-binding pocket of the MDM2 protein, thereby preventing MDM2 from binding to and degrading p53. mdpi.com Molecular docking studies have elucidated key interactions that contribute to the high affinity of these inhibitors. The indolyl NH group of the spirooxindole core can form hydrogen bonds with the backbone of Leu54 in the MDM2 active site. mdpi.com In some derivatives, additional hydrogen bonds are observed between atoms on the substituent groups and other residues in the binding pocket, such as Lys94 and His96. mdpi.com An X-ray co-crystal structure of one such inhibitor revealed a crucial hydrogen bond between the basic secondary nitrogen of the pyrrolidine ring and the side chain of His96 of the MDM2 protein, which is important for the binding affinity. nih.gov This detailed understanding of the molecular interactions provides a strong basis for the further optimization of these compounds as anticancer agents.

Mechanisms of Antimicrobial and Antifungal Activity

Derivatives of this compound have demonstrated notable efficacy against a range of microbial and fungal pathogens. The mechanisms underlying these activities are multifaceted, often involving the inhibition of essential cellular processes.

Antimicrobial Mechanisms:

A primary antimicrobial mechanism identified for structurally related compounds involves the inhibition of bacterial DNA gyrase . This essential enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Pyrrolamide derivatives, which share the pyrrolidine core, have been identified as inhibitors of the ATP-binding site of DNA gyrase, leading to a disruption of DNA synthesis and ultimately, bacterial cell death. nih.gov Similarly, hybrid compounds containing both quinoxaline (B1680401) and pyrrolidine moieties have been shown to inhibit DNA gyrase with significant efficacy. nih.gov This suggests that the this compound scaffold may also target this vital bacterial enzyme.

Another potential mechanism is the modulation of physiological processes in pathogenic bacteria. Studies on indole derivatives containing pyridinium (B92312) moieties have shown that these compounds can interfere with the normal physiological functions of bacteria, as observed through scanning electron microscopy and defense enzyme activity tests. acs.org

Antifungal Mechanisms:

The antifungal activity of this compound derivatives is often attributed to the inhibition of ergosterol (B1671047) biosynthesis . Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death. Structurally similar compounds, such as aminopiperidines, have been shown to inhibit two key enzymes in the ergosterol biosynthesis pathway: sterol C14-reductase and sterol C8-isomerase . nih.gov Inhibition of these enzymes leads to the accumulation of toxic sterol intermediates and a depletion of mature ergosterol.

Furthermore, spirooxindole-pyrrolidine heterocyclic hybrids have demonstrated potent antifungal activity by significantly reducing hyphal and biofilm formation in Candida albicans. nih.gov Hyphae are filamentous structures crucial for fungal invasion, and biofilms are protective communities of microorganisms that are notoriously resistant to antimicrobial agents. By inhibiting these processes, these compounds can effectively thwart fungal infections.

| Activity | Proposed Mechanism | Target Enzyme/Process | Supporting Compound Class |

|---|---|---|---|

| Antimicrobial | Inhibition of DNA Replication | DNA Gyrase | Pyrrolamides, Quinoxaline-pyrrolidine hybrids |

| Antimicrobial | Disruption of Physiological Processes | General cellular functions | Indole-pyridinium derivatives |

| Antifungal | Inhibition of Ergosterol Biosynthesis | Sterol C14-reductase, Sterol C8-isomerase | Aminopiperidines |

| Antifungal | Inhibition of Virulence Factors | Hyphal and Biofilm Formation | Spirooxindole-pyrrolidine hybrids |

Influence on Neurological Functions and Neurotransmission Mechanisms

The this compound core is a key structural element in compounds that exhibit significant effects on the central nervous system. These effects are primarily mediated through interactions with the serotonergic system.

Research has identified this compound derivatives as potent and selective modulators of serotonin receptors , particularly the 5-HT2A receptor . researchgate.net These compounds often act as agonists or partial agonists at these receptors, which are predominantly expressed on the apical dendrites of neocortical pyramidal cells in layer V of the brain. researchgate.net Activation of 5-HT2A receptors is known to induce profound changes in perception, cognition, and mood. researchgate.net

The mechanism of action involves binding to the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). This binding event initiates a cascade of intracellular signaling pathways, leading to the observed psychoactive effects. The therapeutic potential of these compounds is being explored for a variety of mental health disorders, leveraging their ability to modulate serotonergic neurotransmission.

Furthermore, some derivatives have shown an affinity for the serotonin transporter (SERT) . SERT is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating its action. Inhibition of SERT leads to an increased concentration of serotonin in the synapse, enhancing serotonergic signaling. This mechanism is the basis for the action of selective serotonin reuptake inhibitors (SSRIs), a widely used class of antidepressants.

| Neurological Target | Mechanism of Action | Effect on Neurotransmission |

|---|---|---|

| 5-HT2A Receptor | Agonism/Partial Agonism | Modulation of serotonergic signaling, leading to changes in perception, cognition, and mood. |

| Serotonin Transporter (SERT) | Inhibition of Reuptake | Increased synaptic serotonin levels, enhancing serotonergic neurotransmission. |

Structure Activity Relationship Sar Studies of 3 Pyrrolidine Yl 1h Indole Derivatives

Impact of Pyrrolidine (B122466) Ring Substituents on Biological Potency and Selectivity

The pyrrolidine ring serves as a versatile scaffold in drug design, and substitutions on this ring have a profound impact on the biological activity of 3-pyrrolidine-yl-1H-indole derivatives. The position, stereochemistry, and nature of these substituents can drastically alter potency and selectivity. nih.gov

Structure-activity relationship studies on various pyrrolidine-containing compounds have demonstrated that substituents at the C-3 position of the ring are particularly influential. For instance, in a series of pyrrolidine-2,5-dione derivatives, the anticonvulsant activity was found to be strongly affected by the group at the C-3 position. Derivatives featuring 3-benzhydryl and 3-isopropyl groups showed the most significant protection in the subcutaneous pentylenetetrazole (scPTZ) seizure model, whereas 3-methyl and unsubstituted analogs were more active in the maximal electroshock (MES) test. nih.gov This highlights how the size and nature of the C-3 substituent can tune the pharmacological profile.

Similarly, for a series of pyrrolidine sulfonamides, fluorophenyl substituents at the C-3 position resulted in better in vitro potency compared to an unsubstituted phenyl ring. nih.gov The basicity of the pyrrolidine nitrogen, a key feature for many receptor interactions, is also sensitive to substitution patterns, particularly at the C-2 position where charged substituents can have a strong effect. nih.gov Furthermore, systematic modification of substituents on the aminopyrrolidine moiety of non-imidazole compounds has led to the development of potent and selective H3 receptor antagonists. nih.gov

The following table summarizes the observed effects of different substituents on the pyrrolidine ring on the anticonvulsant activity of pyrrolidine-2,5-dione derivatives. nih.gov

| Substituent at C-3 of Pyrrolidine-2,5-dione | Primary Activity Model | Observed Effect |

|---|---|---|

| Benzhydryl | scPTZ test | Favorable protection |

| Isopropyl | scPTZ test | Favorable protection |

| Methyl | MES test | More active |

| Unsubstituted | MES test | More active |

| sec-Butyl | 6 Hz test | Positively affects activity |

Role of Indole (B1671886) Ring Substitution Patterns on Receptor Affinity and Efficacy

While the pyrrolidine moiety is crucial, modifications to the indole ring system are equally important for modulating receptor affinity and efficacy. The electronic properties and steric bulk of substituents on the indole core can dictate how the ligand fits into and interacts with the target protein.

In a series of 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, which link a substituted arylpiperazine group to the core structure, receptor affinity was highly dependent on the substitution pattern of the terminal phenyl ring. These compounds exhibited high affinity for the serotonin (B10506) 5-HT1A receptor, with Ki values in the low nanomolar range. nih.gov Compound 4d in this series, which was unsubstituted on the phenyl ring, showed an exceptionally high affinity for the 5-HT1A receptor with a Ki of 0.4 nM. nih.gov In contrast, compound 4c , with a 2-methoxyphenyl group, displayed a slightly lower 5-HT1A affinity (Ki = 1.3 nM) but also possessed significant affinity for the dopamine (B1211576) D2 receptor (Ki = 182 nM) and the serotonin transporter (SERT) (Ki = 64 nM), emerging as a promising multi-target ligand. nih.gov

This demonstrates that the substitution pattern on ancillary aryl groups connected to the main this compound scaffold is a key strategy for fine-tuning the selectivity profile across different receptors and transporters. nih.gov

The table below presents the binding affinities of selected 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives for various neuroreceptors, illustrating the impact of the arylpiperazine substituent. nih.gov

| Compound | Arylpiperazine Substituent | 5-HT1A Ki (nM) | D2 Ki (nM) | SERT Ki (nM) |

|---|---|---|---|---|

| 4c | 2-Methoxyphenyl | 1.3 | 182 | 64 |

| 4d | Phenyl | 0.4 | >1000 | 134 |

Conformational Flexibility and its Influence on Ligand-Target Interactions

The conformational flexibility of both the ligand and its biological target is a cornerstone of molecular recognition. The this compound scaffold possesses inherent flexibility, particularly around the bond connecting the two ring systems and within the non-planar pyrrolidine ring itself. This flexibility allows the molecule to adopt different shapes, or conformations, to fit optimally into a receptor's binding pocket. nih.govnih.gov

The ability of a ligand to "select" a specific, biologically relevant conformation of a flexible target protein is crucial for its function. nih.gov The pyrrolidine ring's conformation is not fixed and can be controlled by the strategic placement of substituents. These substituents can introduce steric or electronic constraints that favor a particular ring pucker or spatial arrangement, thereby locking the molecule into its "bioactive" conformation. nih.gov

A compelling example is seen in a series of retinoic acid-related orphan receptor γ (RORγt) inverse agonists. Researchers found that a cis-3,4-diphenylpyrrolidine scaffold caused the molecule to adopt a "U-shaped" conformation. This specific shape was crucial for maintaining potency, as it mimicked the binding mode of a more rigid predecessor compound. The cis-configuration holds the two phenyl rings in a specific face-to-face stacked arrangement necessary for optimal interaction within the receptor's binding site. nih.gov This illustrates how controlling the ligand's conformation through substitution directly influences its interaction with the target and, consequently, its biological efficacy. nih.gov For flexible targets like G-protein coupled receptors (GPCRs), the binding of a ligand may not only select a pre-existing state but can also promote new conformational states that are not significantly populated by the unbound receptor. nih.gov

Exploration of Amphipathic Requirements for Cellular Activity

Amphipathicity, the presence of both hydrophobic (lipophilic) and hydrophilic (polar) regions within a single molecule, is a critical property for cellular activity. This balance governs a molecule's solubility, membrane permeability, and ability to interact with binding sites that often have both polar and non-polar characteristics. While specific studies on the amphipathic requirements of this compound derivatives are not extensively detailed, insights can be drawn from quantitative structure-activity relationship (QSAR) analyses of related compounds.

The this compound structure is inherently amphipathic. The indole ring and any additional aryl substituents contribute to its hydrophobic character, while the pyrrolidine nitrogen (which is often protonated at physiological pH) and other heteroatoms (e.g., oxygen in carbonyl groups) provide hydrophilic/polar centers. QSAR studies on various heterocyclic compounds have repeatedly shown that parameters describing lipophilicity, such as the partition coefficient (logP), are critical for biological activity. uran.ua For instance, a QSAR analysis of tricyclic quinoline (B57606) derivatives revealed that diuretic activity increases with a higher logP value. uran.ua

Furthermore, 3D-QSAR models developed for antihistamines identified distinct biophoric sites, including hydrophobic areas, hydrogen bond acceptors, and hydrogen bond donors. researchgate.net The optimal arrangement of these features is essential for potent activity. This suggests that for this compound derivatives, a well-defined spatial separation of hydrophobic and hydrophilic domains is necessary for effective interaction with cellular targets and for navigating the biological environment to reach them.

Correlation between Computational Parameters and Biological Activity

Computational chemistry provides powerful tools to correlate the structural features of molecules with their biological activities, a field known as Quantitative Structure-Activity Relationship (QSAR). For this compound and related structures, various computational parameters have been successfully used to build predictive models and understand the determinants of activity. scispace.commdpi.com

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful. These models calculate steric and electrostatic fields around a series of aligned molecules and correlate these fields with biological potency. For a set of spiro[pyrrolidin-3,2-oxindoles], a CoMSIA model incorporating steric, hydrogen bond, and acceptor fields successfully predicted their inhibitory activity against the MDM2-p53 interaction. scispace.com Similarly, 3D-QSAR studies on antihistamines identified hydrophobic and steric (refractivity) properties as key features. researchgate.net

Other computational parameters have also proven valuable. QSAR models for diuretic quinolines showed that activity was determined by geometric descriptors (volume, surface area), electronic properties (dipole moment, polarization), and energy values (hydration energy, energy of the highest occupied molecular orbital). uran.ua Molecular docking studies complement QSAR by providing a visual model of how the ligand binds to its target. Docking of spirooxindole-pyrrolidine derivatives into the MDM2 protein binding site helped identify key amino acid interactions governing activity, validating the QSAR models. scispace.com These computational approaches are integral to modern drug design, enabling the rational optimization of lead compounds based on a quantitative understanding of their SAR. mdpi.com

Future Research Directions and Unexplored Avenues in 3 Pyrrolidine Yl 1h Indole Chemistry

Development of Novel and Greener Synthetic Pathways for Complex Pyrroloindole Architectures

The synthesis of pyrroloindole scaffolds is a cornerstone of their development. While traditional methods like the Fischer indole (B1671886) synthesis have been foundational, the future necessitates the development of more efficient, sustainable, and versatile synthetic strategies. wikipedia.orgthermofisher.comnih.gov

Key Areas for Future Synthetic Research:

Biocatalysis: The use of enzymes to catalyze the formation of pyrroloindole structures offers a highly selective and environmentally friendly alternative to traditional chemical methods. escholarship.org

Flow Chemistry: Continuous flow synthesis can provide better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Photoredox Catalysis: This emerging field in organic synthesis can enable novel bond formations under mild conditions, opening up new avenues for the construction of complex pyrroloindole derivatives.

A comparative analysis of traditional versus modern synthetic approaches highlights the move towards greener and more efficient methodologies.

Table 1: Comparison of Synthetic Methodologies for Pyrroloindoles

| Feature | Traditional Methods (e.g., Fischer Indole Synthesis) | Modern & Greener Methods |

| Reagents | Often require harsh acids and high temperatures. | Utilizes milder reagents, catalysts, and reaction conditions. |

| Solvents | Frequently employ hazardous organic solvents. | Emphasizes the use of water or other green solvents. scispace.com |

| Efficiency | Can involve multiple steps with moderate yields. | Aims for higher yields in fewer steps (e.g., one-pot synthesis). rsc.org |

| Sustainability | Generates significant chemical waste. | Focuses on atom economy and waste reduction. |

| Selectivity | May result in mixtures of isomers. | Offers higher regio- and stereoselectivity. |

Exploration of Undiscovered Mechanistic Biological Targets and Pathways

While derivatives of 3-pyrrolidine-yl-1H-indole have shown affinity for serotonin (B10506) receptors and monoamine oxidase, a vast landscape of potential biological targets remains unexplored. nih.govnih.govresearchgate.net A systematic investigation into the broader pharmacological profile of this scaffold is crucial.

Potential Biological Targets for Investigation:

Kinases: Many indole derivatives are known to be kinase inhibitors, playing a role in cancer therapy.

Ion Channels: The modulation of ion channels is a key mechanism for treating various neurological and cardiovascular disorders.

G-Protein Coupled Receptors (GPCRs): Beyond serotonin receptors, a wide array of GPCRs could be targeted by novel pyrroloindole derivatives.

Enzymes involved in Neuroinflammation: Given the prevalence of indole structures in neuroactive compounds, exploring their role in neuroinflammatory pathways is a promising avenue.

Identifying and validating these new targets will be instrumental in expanding the therapeutic applications of the this compound core.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Optimization

Applications of AI and ML in Pyrroloindole Research:

De Novo Design: Generative AI models can design novel pyrroloindole structures with predicted high affinity and selectivity for specific biological targets. tue.nlfrontiersin.orgresearchgate.netnih.gov

Predictive Modeling: ML algorithms can build models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, reducing the need for extensive experimental testing.

Structure-Activity Relationship (SAR) Analysis: AI can analyze large datasets of compounds and their biological activities to identify key structural features that govern their potency and selectivity.

Virtual Screening: High-throughput virtual screening of large compound libraries against a specific target can be performed to identify promising hits for further development.

The integration of AI and ML will undoubtedly streamline the drug discovery pipeline for this class of compounds, making it more efficient and cost-effective.

Application of Chemical Biology Tools for Precise Target Identification and Validation

Chemical biology offers a powerful toolkit for elucidating the mechanism of action of bioactive compounds and validating their biological targets. nih.govnih.govdeepdyve.comresearchgate.net These techniques are essential for understanding how this compound derivatives exert their effects at a molecular level.

Key Chemical Biology Approaches:

Chemical Probes: Designing and synthesizing tagged versions of this compound can enable the identification of its binding partners in complex biological systems through techniques like affinity chromatography and mass spectrometry. nih.gov

Activity-Based Protein Profiling (ABPP): This method can be used to identify the enzymatic targets of reactive pyrroloindole derivatives within a proteome.

Photoaffinity Labeling: This technique allows for the covalent labeling of target proteins upon photoactivation, providing a robust method for target identification.

Target Deconvolution: A combination of genomic, proteomic, and metabolomic approaches can be employed to unravel the complex biological pathways modulated by these compounds. nih.govdeepdyve.comresearchgate.net

By employing these advanced chemical biology tools, researchers can gain a deeper and more precise understanding of the therapeutic potential of the this compound scaffold, paving the way for the development of next-generation therapeutics.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-pyrrolidine-yl-1H-indole, and what reaction conditions are critical for success?

- Methodology : The compound is typically synthesized via nucleophilic substitution or Vilsmeier-type reactions. For example, reacting indole with 1-methylpyrrolidin-2-one in the presence of phosphorus oxychloride (POCl₃) under anhydrous conditions yields 3-(1-methylpyrrolidin-2-ylidene)-3H-indole . Key parameters include:

- Temperature : Reactions are often conducted at 0–50°C to control exothermicity.

- Stoichiometry : A 1:1 molar ratio of indole to pyrrolidinone derivatives is optimal to avoid side products.

- Purification : Crystallization from acetonitrile or chloroform is effective for isolating the product .

Q. How can NMR spectroscopy confirm the structure of this compound derivatives?